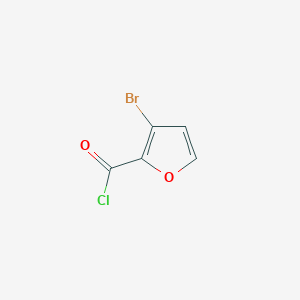

3-Bromofuran-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZDPJVRZQGTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619018 | |

| Record name | 3-Bromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58777-57-4 | |

| Record name | 3-Bromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromofuran-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

SHANGHAI, CHINA – January 17, 2026 – As a pivotal building block in modern medicinal chemistry and materials science, 3-Bromofuran-2-carbonyl chloride (CAS No. 58777-57-4) presents a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of its synthesis, chemical characteristics, and strategic applications, particularly in the pursuit of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a reactive acyl chloride derivative of 3-bromofuran-2-carboxylic acid. Its strategic importance lies in the orthogonal reactivity of the acyl chloride and the bromo-substituted furan ring, allowing for sequential and site-selective modifications.

| Property | Value | Source |

| CAS Number | 58777-57-4 | [1] |

| Molecular Formula | C₅H₂BrClO₂ | [1] |

| Molecular Weight | 209.43 g/mol | [1] |

| Synonyms | 3-Bromo-2-furoyl chloride | [1] |

| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the preparation of this compound is the chlorination of its corresponding carboxylic acid precursor, 3-bromofuran-2-carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation.

Synthesis of the Precursor: 3-Bromofuran-2-carboxylic acid

The journey to our target acyl chloride begins with the synthesis of its precursor. A common route starts from the commercially available 3-bromofuran.

Caption: Synthesis of 3-Bromofuran-2-carboxylic acid.

Conversion to this compound

Protocol using Thionyl Chloride:

This protocol is a standard procedure for the conversion of carboxylic acids to acyl chlorides, valued for its efficiency and the volatile nature of its byproducts.

Materials:

-

3-Bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM or toluene.

-

Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature with gentle stirring. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: The mixture is then heated to reflux (typically 40-60 °C for DCM, or higher for toluene) and maintained for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic off-gases.

-

Purification: The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.

Caption: Conversion to the target acyl chloride.

Spectroscopic Characterization

-

¹H NMR: The furan ring protons are expected to appear as two doublets in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing nature of the acyl chloride group will likely shift these signals downfield compared to the parent 3-bromofuran.

-

¹³C NMR: The carbonyl carbon of the acyl chloride is anticipated to have a characteristic chemical shift in the range of 160-170 ppm. The furan ring carbons will also exhibit distinct signals in the aromatic region.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1815 cm⁻¹. The exact position will be influenced by the electronic effects of the furan ring and the bromine substituent.

Reactivity and Applications in Drug Discovery

The utility of this compound in medicinal chemistry stems from its dual reactivity, enabling the construction of diverse molecular scaffolds. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The C-Br bond on the furan ring can participate in various cross-coupling reactions.

Nucleophilic Acyl Substitution Reactions

The primary reactivity of the acyl chloride function is its reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This is a cornerstone of its application in building complex molecules.

Caption: Key reactions of the acyl chloride group.

A Building Block for Kinase Inhibitors

The furan and benzofuran scaffolds are prevalent in a multitude of biologically active compounds, including numerous kinase inhibitors.[2][3] The structural rigidity and the ability of the furan oxygen to act as a hydrogen bond acceptor make it an attractive core for designing molecules that can fit into the ATP-binding pocket of kinases. This compound serves as an excellent starting point for the synthesis of such inhibitors.

Hypothetical Synthetic Application:

A plausible synthetic strategy involves the initial reaction of this compound with a desired amine to form a stable amide. The remaining bromo-substituent on the furan ring can then be utilized in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) to introduce further molecular complexity and fine-tune the biological activity.

Caption: A general synthetic route to furan-based kinase inhibitors.

Handling and Safety Precautions

As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the efficient construction of complex furan-containing molecules, including promising kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

-

Lang, F., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897-911. Available from: [Link]

-

Abdelgawad, M. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(19), 16565-16580. Available from: [Link]

Sources

- 1. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Furan Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 3-Bromofuran-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: this compound is a highly reactive, halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its structural framework, featuring a furan ring substituted with both a reactive acid chloride and a bromine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, including its precise molecular weight, detailed protocols for its synthesis from commercially available precursors, and an exploration of its chemical reactivity. Furthermore, we discuss its applications as a strategic intermediate in the development of novel pharmaceutical agents, leveraging the established importance of the furan motif in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work.

The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in a multitude of natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl groups or other aromatic systems have cemented its importance in drug design. The incorporation of a furan moiety can influence a molecule's conformation, metabolic stability, and receptor binding affinity. Substituted furans are integral to drugs with applications spanning chemotherapy, antivirals (including HIV treatments), and therapies for type 2 diabetes and osteoporosis.[1]

This compound emerges as a particularly valuable synthetic intermediate in this context. The acyl chloride group provides a high-energy electrophilic center for facile derivatization via nucleophilic acyl substitution, while the bromine atom at the 3-position offers a secondary reaction handle for cross-coupling reactions, enabling further molecular diversification. This guide aims to provide a detailed, field-proven technical overview of this compound, from its fundamental properties to its practical application in complex synthesis.

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 209.43 g/mol | [2][3] |

| 209.42518 g/mol (High-Resolution) | [2] | |

| Molecular Formula | C₅H₂BrClO₂ | [2][3][4] |

| CAS Number | 58777-57-4 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-2-furoyl chloride | [2] |

| Canonical SMILES | C1=COC(=C1Br)C(=O)Cl | [2] |

| InChI Key | WTZDPJVRZQGTET-UHFFFAOYSA-N | [2] |

| Exact Mass | 207.89300 Da | [2] |

Synthesis and Purification

The preparation of this compound is most reliably achieved via a two-step sequence starting from the corresponding aldehyde, 3-bromofuran-2-carbaldehyde. The pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by chlorination to yield the target acid chloride.

Synthetic Pathway Overview

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Bromofuran-2-carboxylic acid

This procedure details the oxidation of 3-bromofuran-2-carbaldehyde to its corresponding carboxylic acid using sodium chlorite.[5]

Materials:

-

3-bromofuran-2-carbaldehyde (1.0 eq)

-

2-methyl-2-butene (2.5-3.0 eq)

-

Sodium chlorite (NaClO₂, 80%, ~2.5 eq)

-

Sodium dihydrogen phosphate (NaH₂PO₄, ~2.5 eq)

-

tert-Butanol (t-BuOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

Procedure:

-

In a round-bottom flask, dissolve 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in tert-butanol.

-

In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

-

Slowly add the aqueous solution dropwise to the stirred organic solution at room temperature. The reaction is typically exothermic.

-

Allow the reaction mixture to stir overnight at room temperature.

-

After completion, acidify the mixture by adding 1 M HCl until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a hexane/ethyl acetate mixture to afford pure 3-bromofuran-2-carboxylic acid.[5]

Expertise & Experience: The use of 2-methyl-2-butene is critical in this Pinnick oxidation. It acts as a scavenger for the hypochlorite (ClO⁻) byproduct, which could otherwise lead to unwanted side reactions with the electron-rich furan ring. Sodium dihydrogen phosphate is used to buffer the reaction, maintaining a mildly acidic pH to ensure the stability of chlorous acid.

Protocol 2: Conversion to this compound

This protocol uses thionyl chloride to convert the carboxylic acid to the highly reactive acid chloride.[6]

Materials:

-

3-Bromofuran-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0-5.0 eq, neat or in an inert solvent)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Anhydrous inert solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add 3-bromofuran-2-carboxylic acid.

-

Add thionyl chloride (either as a solvent or dissolved in an inert solvent) to the flask. A reflux condenser should be attached.

-

Optional: Add one drop of DMF to catalyze the reaction.

-

Heat the mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Trustworthiness: This is a standard and highly reliable transformation.[6] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The reaction must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. Acid chlorides are among the most reactive carboxylic acid derivatives, readily reacting with a wide range of nucleophiles.[7]

Caption: General reactivity of this compound.

This high reactivity allows for the efficient synthesis of various derivatives:

-

With Alcohols: Forms esters.

-

With Amines: Forms amides.

-

With Water: Hydrolyzes back to the carboxylic acid.

-

With Carboxylates: Forms anhydrides.

Authoritative Grounding: The reactivity of acyl derivatives is inversely related to the basicity of the leaving group.[7] Chloride (Cl⁻) is the conjugate base of a very strong acid (HCl), making it an excellent leaving group and rendering the acid chloride highly susceptible to nucleophilic attack. This allows for the conversion of a high-energy acid chloride into lower-energy, more stable derivatives like esters and amides.[7]

Applications in Medicinal Chemistry and Drug Development

This compound is not an end product but a strategic building block for constructing more complex molecules with potential therapeutic value.

-

Scaffold for Bioactive Molecules: It provides a ready-made 3-bromofuran core. This scaffold can be elaborated by forming an amide or ester linkage, which are common functionalities in drug molecules, connecting the furan headgroup to other pharmacophoric fragments.[8] Benzofuran derivatives, for example, have been synthesized and shown to possess anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]

-

Handle for Further Diversification: The bromine atom at the 3-position is a key feature for synthetic versatility. It can be readily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the furan core, a critical process in structure-activity relationship (SAR) studies to optimize lead compounds.

-

Fragment-Based Drug Discovery (FBDD): The small, functionalized nature of this molecule makes it an ideal fragment for FBDD campaigns. The 3-bromofuran-2-carbonyl moiety can be attached to various other fragments to rapidly generate a library of compounds for screening against biological targets.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: Based on the properties of similar acyl chlorides, this compound is expected to be corrosive and a lachrymator.[12] It will cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts violently with water, releasing toxic HCl gas.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Conclusion

This compound, with a molecular weight of approximately 209.43 g/mol , is a cornerstone reagent for chemists engaged in the synthesis of functionalized heterocyclic compounds. Its value lies in the combination of a highly reactive acyl chloride for straightforward derivatization and a bromine atom that serves as a versatile handle for advanced synthetic transformations. The protocols and insights provided in this guide underscore its strategic importance as a building block for creating novel molecular entities, particularly in the field of drug discovery where the furan scaffold continues to be a source of therapeutic innovation.

References

-

PubChem. 3-Bromofuran-2-carboxylic acid. [Link]

-

Stenutz. 3-bromofuran-2-carboxylic acid. [Link]

-

Wikipedia. 3-Bromofuran. [Link]

-

Farmaco. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

-

CAS Common Chemistry. Isoxanthopterin. [Link]

-

The Good Scents Company. diisobutyl phthalate. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

Doc Brown's Chemistry. chlorinating brominating carboxylic acids use of products in organic synthesis. [Link]

-

PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

PubChem. 3-Methylfuran-2-carbonyl chloride. [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

PubMed Central. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 12. Page loading... [wap.guidechem.com]

3-Bromofuran-2-carbonyl chloride chemical properties

An In-Depth Technical Guide to 3-Bromofuran-2-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive and versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating both a reactive acyl chloride and a synthetically adaptable bromofuran moiety, renders it a valuable building block for the construction of complex molecular architectures. The furan ring is a common motif in a wide array of natural products and pharmacologically active compounds.[1] The presence of a bromine atom at the 3-position and a carbonyl chloride at the 2-position provides orthogonal handles for a variety of chemical transformations, making this compound a strategic intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory and developmental applications.

Physicochemical and Spectroscopic Properties

The inherent reactivity of this compound, particularly its moisture sensitivity, necessitates careful handling and storage under inert conditions.[2] While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the behavior of similar acyl chlorides and brominated furans.

General Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₂BrClO₂ | [3] |

| Molecular Weight | 209.43 g/mol | [3] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on related compounds. |

| Stability | Moisture sensitive; decomposes in the presence of water.[2] | Store under an inert atmosphere. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | General property of acyl chlorides. |

Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and carbonyl chloride groups. |

| ¹³C NMR | Five distinct signals corresponding to the carbon atoms of the furan ring and the carbonyl group. The carbonyl carbon will appear at a characteristic downfield shift. |

| IR Spectroscopy | A strong, sharp absorption band in the region of 1750-1800 cm⁻¹, characteristic of the C=O stretch in an acyl chloride.[4] Additional bands corresponding to C-Br, C-O, and C-H vibrations of the furan ring will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Common fragmentation patterns would include the loss of Cl, CO, and Br. |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="0, -1.5!", fontcolor="#EA4335"]; C4 [label="C", pos="-1.73,0.5!", fontcolor="#202124"]; Br1 [label="Br", pos="-2.6, -0.5!", fontcolor="#34A853"]; O2 [label="O", pos="-1.73, 1.5!", fontcolor="#EA4335"]; Cl1 [label="Cl", pos="2.6, 0.5!", fontcolor="#FBBC05"]; C5 [label="C", pos="1.73,0.5!", fontcolor="#202124"];

// Bonds C1 -- C2; C1 -- C3; C2 -- O1; C3 -- O1; C2 -- C4; C4 -- Br1; C4 -- O2 [style=dashed]; C3 -- C5; C5 -- Cl1;

// Double bonds edge [style=bold]; C1 -- C2; C3 -- C5 [style=bold];

}

Figure 1: Chemical Structure of this compound.

Synthesis and Handling

The synthesis of this compound is typically achieved via a two-step process, starting from the corresponding aldehyde. The intermediate carboxylic acid is first prepared and then converted to the final acyl chloride.

Figure 3: General mechanism of nucleophilic acyl substitution.

Reactions with Nucleophiles

-

Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid, and hydrogen chloride gas. [5]This reaction underscores the need for anhydrous handling conditions.

-

Alcoholysis: In the presence of an alcohol, it readily forms the corresponding ester. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively. [3]As with alcoholysis, a base is typically used to neutralize the generated HCl.

-

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

The bromine atom on the furan ring offers a site for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 3-position of the furan ring, significantly expanding the molecular diversity accessible from this starting material.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful tool in the synthesis of complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: The furan and benzofuran scaffolds are present in numerous FDA-approved drugs and clinical candidates. [6]3-Bromofuran derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. [1]For instance, the total synthesis of (+)-Cacospongionolide B, a marine natural product with anti-inflammatory properties, has been accomplished using 3-bromofuran as a starting material. [1]* Natural Product Synthesis: The structural motifs accessible from 3-bromofuran derivatives are found in a variety of natural products. Its utility has been demonstrated in the synthesis of complex alkaloids and terpenes. [1][6]For example, it has been employed in the synthesis of Salvinorin A, the primary psychoactive compound in the Salvia divinorum plant. [1]* Agrochemical Development: The furan nucleus is also a component of some herbicides and pesticides. The ability to readily functionalize both the acyl chloride and the brominated position of this compound allows for the rapid generation of libraries of compounds for screening in agrochemical discovery programs.

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its utility is derived from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a bromine-substituted furan ring amenable to cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory. The synthetic versatility of this compound ensures its continued importance in the fields of medicinal chemistry, natural product synthesis, and materials science, providing a gateway to a vast array of novel and complex molecular structures.

References

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

-

Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27655-27683. [Link]

- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

3-Bromofuran-2-carbonyl chloride synthesis route

An In-depth Technical Guide on the Synthesis of 3-Bromofuran-2-carbonyl chloride

Executive Summary

This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. Its utility stems from the reactive acyl chloride moiety, which allows for facile derivatization, and the substituted furan core, a common motif in biologically active molecules and advanced electronic materials.[1][2][3] This guide provides a comprehensive, two-step synthetic pathway to this key intermediate, starting from the commercially available 3-bromofuran-2-carbaldehyde. The protocols detailed herein are grounded in established chemical principles, with a focus on explaining the causality behind procedural choices to ensure both high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.

Introduction: Strategic Importance and Synthetic Overview

The furan ring system is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[4] The introduction of a bromine atom at the 3-position and a carbonyl chloride at the 2-position creates a versatile intermediate, primed for diverse coupling and substitution reactions. This functionalization pattern is particularly useful for constructing complex molecular architectures, as seen in the total synthesis of various natural products.[2]

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Oxidation: Selective oxidation of 3-bromofuran-2-carbaldehyde to its corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid.

-

Chlorination: Conversion of the carboxylic acid to the target acyl chloride.

This strategy is predicated on the availability of the starting aldehyde and the need for a robust method to generate the moisture-sensitive acyl chloride in a clean and efficient manner.

Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid

The foundational step in this synthesis is the creation of the carboxylic acid precursor. The choice of oxidant is critical to avoid unwanted side reactions with the electron-rich furan ring.

Method Selection: The Pinnick Oxidation

While numerous methods exist for oxidizing aldehydes, the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid, is exceptionally well-suited for this transformation. Its primary advantage is its high chemoselectivity for aldehydes, leaving other sensitive functional groups and the furan ring itself intact.

The reaction proceeds by the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species. A chlorine scavenger, such as 2-methyl-2-butene, is typically included to quench the hypochlorite byproduct, which could otherwise react undesirably with the furan ring.

Detailed Experimental Protocol: Oxidation of 3-Bromofuran-2-carbaldehyde

This protocol is adapted from a standard literature procedure.[5]

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-bromofuran-2-carbaldehyde (1.0 eq) and 2-methyl-2-butene (2.5 eq) in tert-butanol.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (80%, 2.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 2.5 eq).

-

Reaction Execution: While stirring vigorously at room temperature (20-25°C), add the aqueous sodium chlorite solution dropwise to the solution of the aldehyde over 30-45 minutes. A slight exotherm may be observed.

-

Monitoring: Allow the reaction mixture to stir overnight at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up:

-

Acidify the reaction mixture to a pH of ~2-3 by the slow addition of 1 M hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by washing with a hexane/ethyl acetate mixture (e.g., 5:1 v/v) or by recrystallization from a hexane/ethyl acetate solvent system to afford 3-bromofuran-2-carboxylic acid as a solid.[5]

Expected Characterization

The purified product, 3-bromofuran-2-carboxylic acid (CAS 14903-90-3)[6], can be characterized by standard analytical techniques. For instance, ¹H NMR spectroscopy in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the furan protons.[5]

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that "activates" the carboxyl group for subsequent nucleophilic acyl substitution reactions.[7]

Reagent Selection: A Critical Choice for Furan Systems

The two most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][8]

-

Thionyl Chloride (SOCl₂): While widely used, thionyl chloride can lead to degradation and charring with acid-sensitive substrates like furans, especially at elevated temperatures or in the presence of impurities.[9] The reaction generates gaseous byproducts SO₂ and HCl.[10][11]

-

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for sensitive substrates as the reaction can be performed under milder conditions.[9][12] It also produces exclusively gaseous byproducts (CO, CO₂, HCl), which simplifies purification as they can be easily removed from the reaction mixture.[13] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction via the formation of a Vilsmeier intermediate, which is the active chlorinating agent.[14][15]

For the synthesis of this compound, oxalyl chloride is the recommended reagent due to its higher reliability and milder reaction conditions, which preserve the integrity of the furan ring.[9]

Detailed Experimental Protocol: Chlorination of 3-Bromofuran-2-carboxylic acid

Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO). Oxalyl chloride is corrosive and moisture-sensitive.

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-bromofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases.

-

Completion and Isolation: The reaction is typically assumed to go to completion. The solvent and excess oxalyl chloride can be carefully removed under reduced pressure.

-

Handling: The resulting this compound is a crude product that is highly sensitive to moisture. It is typically used immediately in the next synthetic step without further purification.

Summary of Synthesis and Data

The described two-step process provides a reliable pathway to the target compound.

Synthetic Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Key Reaction Parameters

| Parameter | Step 1: Oxidation | Step 2: Chlorination |

| Starting Material | 3-Bromofuran-2-carbaldehyde | 3-Bromofuran-2-carboxylic acid |

| Key Reagents | Sodium Chlorite, NaH₂PO₄ | Oxalyl Chloride, DMF (cat.) |

| Solvent | tert-Butanol / Water | Anhydrous Dichloromethane (DCM) |

| Temperature | Room Temperature (~20-25°C) | 0°C to Room Temperature |

| Typical Time | 12-16 hours | 1-3 hours |

| Work-up | Acidification, Extraction | Evaporation of volatiles |

| Typical Yield | >80% (after purification) | Quantitative (used crude) |

Conclusion

The synthesis of this compound can be reliably executed via a two-step sequence involving a selective Pinnick oxidation of the corresponding aldehyde followed by a mild chlorination using oxalyl chloride. This guide provides detailed, field-proven protocols and explains the critical rationale behind reagent selection, particularly the choice of oxalyl chloride to prevent degradation of the sensitive furan nucleus. By following this methodology, researchers can confidently produce this versatile synthetic intermediate for applications in drug discovery and advanced materials development.

References

-

Title: 3-Bromofuran - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 3-Bromofuran: A Key Intermediate for Advanced Electronic Chemicals and Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and Characterization of Furanic Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: A general approach to isofuranonaphthoquinones and related compounds via Diels–Alder cycloaddition/cycloreversion of 3,4-di(2-pyridyl)-1,2,4,5-tetrazine Source: Organic & Biomolecular Chemistry - RSC Publishing URL: [Link]

-

Title: Synthesis, kinetics, and characterization of bio-based thermosets obtained through polymerization of a 2,5-furandicarboxylic acid-based bis(2-oxazoline) with sebacic acid Source: RSC Publishing - The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: MDPI URL: [Link]

-

Title: 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 Source: PubChem URL: [Link]

-

Title: Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives Source: Asian Journal of Chemistry URL: [Link]

-

Title: Oxalyl chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Reaction of Carboxylic Acids with Thionyl Chloride Source: YouTube URL: [Link]

-

Title: 3-bromofuran-2-carboxylic acid Source: Stenutz URL: [Link]

-

Title: Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives Source: ResearchGate URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL: [Link]

-

Title: 5.9: Getting Towed Uphill Source: Chemistry LibreTexts URL: [Link]

-

Title: Conversion of carboxylic acids to acid chlorides Source: Chemistry LibreTexts URL: [Link]

-

Title: CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: Farmaco URL: [Link]

-

Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]

-

Title: Carboxylic Acid to Acyl Chloride Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Synthetic Versatility of 3-Bromofuran-2-carbonyl chloride: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2-carbonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its strategic combination of a reactive acyl chloride at the 2-position and a versatile bromine handle at the 3-position of the furan ring makes it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthetic utility and practical considerations for its application in research and development.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from the corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid.

Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid

The precursor, 3-bromofuran-2-carboxylic acid, can be synthesized from 3-bromo-2-formylfuran via an oxidation reaction. A common method involves the use of sodium chlorite in the presence of a chlorine scavenger.[1]

Experimental Protocol: Synthesis of 3-Bromofuran-2-carboxylic acid [1]

-

To a solution of 3-bromo-2-formylfuran in a suitable solvent such as tert-butanol, add a chlorine scavenger like 2-methyl-2-butene.

-

Slowly add a solution of sodium chlorite and a mild acid, such as sodium dihydrogen phosphate, in water.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-bromofuran-2-carboxylic acid.

Step 2: Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.[2]

Experimental Protocol: Synthesis of this compound

-

In a fume hood, suspend or dissolve 3-bromofuran-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add a slight excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Gently reflux the mixture or stir at room temperature until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude this compound, which can be used directly or purified by distillation under reduced pressure.

Core Reactivity Profile

The reactivity of this compound is dictated by its two key functional groups: the acyl chloride and the aryl bromide. This allows for a diverse range of transformations, which can often be performed selectively.

Nucleophilic Acyl Substitution at the Carbonyl Group

The acyl chloride is a highly electrophilic functional group, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. These reactions are typically fast and high-yielding.

Reaction with primary or secondary amines provides the corresponding 3-bromofuran-2-carboxamides. These reactions are generally carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2][3][4]

Experimental Protocol: General Amide Synthesis [3]

-

Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add at least one equivalent of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture to 0 °C and add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the amide product.

Esterification can be readily achieved by reacting this compound with an alcohol or a phenol. The reaction is often catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP).[5][6]

Experimental Protocol: General Ester Synthesis [6]

-

Dissolve the alcohol or phenol in a suitable solvent (e.g., DCM).

-

Add a base such as pyridine or triethylamine.

-

Cool the solution to 0 °C and slowly add this compound.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup to remove the salt byproduct and isolate the ester.

This compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride.[7][8]

Experimental Protocol: Friedel-Crafts Acylation

-

Suspend the Lewis acid (e.g., AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.

-

Cool the suspension to 0 °C and add the aromatic substrate.

-

Slowly add this compound to the mixture.

-

Stir the reaction at a suitable temperature (from 0 °C to reflux) until the reaction is complete.

-

Carefully quench the reaction by pouring it onto ice and an aqueous acid solution.

-

Extract the ketone product with an organic solvent.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromine atom at the 3-position of the furan ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This reaction allows for the coupling of this compound with boronic acids or their esters to form biaryl or vinyl-furan derivatives. A palladium catalyst and a base are essential for this transformation.[9][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling [10]

-

To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water, add the boronic acid, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand).

-

Add this compound (or a derivative where the acyl chloride has been converted to a more stable ester or amide).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

Cool the reaction, dilute with water, and extract the product.

The Sonogashira reaction facilitates the coupling of the 3-bromofuran moiety with terminal alkynes, providing access to 3-alkynylfuran derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[12][13][14]

Experimental Protocol: Sonogashira Coupling [13]

-

In a Schlenk flask, combine the 3-bromofuran derivative, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a degassed solvent (e.g., THF or DMF).

-

Add an amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Upon completion, filter the reaction mixture and purify the product by chromatography.

The Heck reaction enables the arylation or vinylation of the 3-position of the furan ring by coupling with an alkene. A palladium catalyst and a base are required for this transformation.[15][16][17]

Experimental Protocol: Heck Reaction [17]

-

Combine the 3-bromofuran derivative, the alkene, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction, filter off any solids, and purify the product.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the electron-withdrawing carbonyl group at the 2-position and the bromine at the 3-position will influence the regioselectivity of these reactions, generally directing incoming electrophiles to the 5-position.

Handling and Safety Considerations

This compound is expected to be a reactive and potentially hazardous compound. While specific data for this molecule is limited, general precautions for acyl chlorides and brominated aromatic compounds should be strictly followed.

-

Corrosive and Moisture Sensitive: As an acyl chloride, it will react with water, including moisture in the air, to produce HCl gas. It is corrosive and should be handled in a well-ventilated fume hood.[18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[18][19]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

| Hazard Class | Precautionary Statement |

| Corrosive | Causes severe skin burns and eye damage. |

| Moisture Sensitive | Reacts with water to release toxic gas. |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

Conclusion

This compound is a highly versatile synthetic intermediate that offers multiple avenues for molecular elaboration. The ability to selectively perform nucleophilic acyl substitutions at the 2-position and palladium-catalyzed cross-coupling reactions at the 3-position provides a powerful strategy for the synthesis of a diverse array of furan-containing molecules. A thorough understanding of its reactivity profile, coupled with careful handling and reaction optimization, will enable researchers to fully exploit the synthetic potential of this valuable building block in the development of novel chemical entities.

References

- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzofuran-5-carbonyl chloride.

- Fisher Scientific. (2012, March 8).

- Sigma-Aldrich. (2024, September 6).

- Guidechem. (n.d.). 2-Furancarbonyl chloride, 5-bromo- (9CI) (CAS No. 26726-16-9) SDS.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Fisher Scientific. (n.d.). Amide Synthesis.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- The Organic Chemistry Tutor. (2019, January 3).

- Professor Dave Explains. (2018, November 13).

- BYJU'S. (n.d.).

- Sigma-Aldrich. (n.d.).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Chem Help ASAP. (2019, November 12).

- Tzschucke, C. C. (n.d.). Heck Reaction [PDF].

- Benchchem. (2025). Technical Support Center: Amide Synthesis with 4-Bromofuran-2-carbonyl chloride.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Master Organic Chemistry. (2018, February 28).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Syntheses. (n.d.).

- Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-207.

- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

- Ciaffone, L., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(15), 3456.

- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

- Master Organic Chemistry. (2016, March 10).

- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.

- Bandaru, S., et al. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(7), 3406-3425.

- The Organic Chemist. (2020, July 11). Suzuki Coupling [Video]. YouTube.

- Benchchem. (n.d.). Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-iodofuran.

- Angene. (n.d.). 3-Furancarbonyl chloride (CAS# 26214-65-3).

- Organic Chemistry Portal. (n.d.).

- Chemistry LibreTexts. (2022, September 12). 1.20: Amines- Reactions.

- Jasperse, C. (n.d.). Reactions of Amines [PDF]. Chem 360, NDSU.

- Clark, J. (n.d.).

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Pearson. (n.d.).

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Clark, J. (n.d.). amines as nucleophiles. Chemguide.

- Santa Cruz Biotechnology. (n.d.). 5-Bromo-furan-2-carbonyl chloride.

Sources

- 1. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amide Synthesis [fishersci.se]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. Page loading... [guidechem.com]

Spectroscopic Characterization of 3-Bromofuran-2-carbonyl chloride: A Technical Guide

Introduction

3-Bromofuran-2-carbonyl chloride is a highly reactive trifunctional furan derivative. Its utility as a precursor in the synthesis of complex heterocyclic systems makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom, an acyl chloride group, and a furan ring provides multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the furan ring. The electron-withdrawing effects of the bromine atom and the carbonyl chloride group will significantly deshield these protons, shifting their resonances downfield.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H4 | 7.0 - 7.3 |

| H5 | 7.6 - 7.9 |

The proton at the C5 position (H5) is expected to be further downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent oxygen atom. The coupling constant between H4 and H5 is predicted to be in the typical range for furan protons.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.[1][2][3]

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 158 - 162 |

| C2 | 145 - 149 |

| C3 | 112 - 116 |

| C4 | 118 - 122 |

| C5 | 148 - 152 |

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.[4] The carbon atom bearing the bromine (C3) will be significantly shielded compared to the other ring carbons. The chemical shifts of C2 and C5 are expected to be in a similar downfield region due to the influence of the electronegative oxygen and the carbonyl chloride group.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

| Predicted IR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 |

| Furan C=C Stretch | 1550 - 1600 |

| Furan C-O-C Stretch | 1000 - 1100 |

| C-Br Stretch | 500 - 600 |

| C-H Stretch (Aromatic) | 3100 - 3150 |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the acyl chloride, which appears at a higher frequency than typical ketones or esters.[7] The furan ring will exhibit characteristic C=C and C-O-C stretching vibrations.[8] The C-Br stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted MS Data | |

| Ion | Predicted m/z |

| [M]⁺ (³⁵Cl, ⁷⁹Br) | 208 |

| [M]⁺ (³⁷Cl, ⁷⁹Br / ³⁵Cl, ⁸¹Br) | 210 |

| [M]⁺ (³⁷Cl, ⁸¹Br) | 212 |

| [M-CO]⁺ | 180, 182, 184 |

| [M-Cl]⁺ | 173, 175 |

| [M-Br]⁺ | 129, 131 |

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The most abundant peaks will be for the [M]⁺ and [M+2]⁺ ions. Common fragmentation pathways are expected to include the loss of a chlorine radical, a bromine radical, and a neutral carbon monoxide molecule.

Methodologies

The predicted spectroscopic data presented in this guide are derived from a systematic analysis of the molecular structure of this compound and comparison with known data for related compounds.

NMR Prediction Methodology

The chemical shifts in ¹H and ¹³C NMR spectra were predicted by considering the additive effects of the substituents on the furan ring. The base chemical shifts for furan protons and carbons were taken from standard reference data. The incremental shifts for the bromine and acyl chloride substituents were estimated from data available for substituted furans and other aromatic systems.[9][10]

Molecular structure of this compound with atom numbering for NMR analysis.

IR Prediction Methodology

The predicted IR absorption frequencies are based on the well-established characteristic group frequencies for organic functional groups.[6] The range for the C=O stretch of the acyl chloride is consistently high due to the inductive effect of the chlorine atom. The furan ring vibrations are assigned based on extensive literature data for furan and its derivatives.[8]

MS Prediction Methodology

The predicted mass spectrum is based on the known isotopic abundances of chlorine and bromine. The fragmentation pattern is predicted based on the principles of mass spectrometry, where the initial ionization leads to the formation of a molecular ion, which then undergoes fragmentation to form more stable daughter ions. The loss of small, stable neutral molecules or radicals is a common fragmentation pathway.

Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and comparative data, this document serves as a valuable resource for researchers working with this versatile synthetic intermediate. The detailed analysis of the expected NMR, IR, and MS spectra will aid in the unambiguous identification and characterization of this compound and its derivatives, facilitating advancements in synthetic and medicinal chemistry.

References

- Vertex AI Search. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Vertex AI Search. (n.d.). 13CNMR.

- Vertex AI Search. (n.d.). 13C NMR Chemical Shift - Oregon State University.

- D'Auria, M. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate.

- Royal Society of Chemistry. (2017, May 5). Total synthesis of natural products containing benzofuran rings. RSC Publishing.

- National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institutes of Health. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- SpectraBase. (n.d.). 3-Bromofuran - Optional[1H NMR] - Spectrum.

- Stenutz. (n.d.). 3-bromofuran-2-carboxylic acid.

- MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

- National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC.

- Sigma-Aldrich. (n.d.). Benzofuran-2-carbonyl chloride 97 41717-28-6.

- ResearchGate. (2025, August 6). Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF.

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram.

- Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube.

Sources

- 1. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. treenablythe.weebly.com [treenablythe.weebly.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. youtube.com [youtube.com]

- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Guide to the Safe Handling and Management of 3-Bromofuran-2-carbonyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromofuran-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The furan scaffold is a core component of numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a bromine atom and a reactive acyl chloride group makes this reagent a versatile intermediate for creating complex molecular architectures, often utilized in the synthesis of novel therapeutic agents.[1][3][4]

However, its utility is matched by its hazardous nature. As an acyl halide, this compound is inherently reactive, corrosive, and moisture-sensitive.[5][6][7] This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principles of chemical causality and risk mitigation. It is intended for laboratory professionals who are trained in the management of hazardous materials.

Hazard Identification and Risk Profile

1.1. GHS Classification and Hazards

The primary hazards are summarized below. This information is critical for labeling, storage, and immediate recognition of the substance's potential dangers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Scientific Insight |

| Skin Corrosion/Irritation | Corrosive (GHS05) | Danger | H314: Causes severe skin burns and eye damage. (Inferred from general acyl chloride reactivity). H315: Causes skin irritation.[8] | The acyl chloride group reacts exothermically with nucleophiles, including water and amines present in skin tissue, leading to the formation of hydrochloric acid and causing severe chemical burns.[6][9] |

| Serious Eye Damage | Corrosive (GHS05) | Danger | H319: Causes serious eye irritation.[8] (Potentially H318: Causes serious eye damage). | The cornea and conjunctiva are extremely sensitive to corrosive materials. Contact can rapidly lead to irreversible damage and vision loss due to the rapid hydrolysis and resulting acidic conditions. |

| Respiratory Irritation | Exclamation Mark (GHS07) | Warning | H335: May cause respiratory irritation.[8] | Inhalation of dust or vapors can lead to hydrolysis on the moist surfaces of the respiratory tract, forming HCl and causing irritation, coughing, and potentially severe conditions like pulmonary edema.[6] |

| Reactivity Hazards | None standardized | Danger | EUH014: Reacts violently with water.[6] | This is the defining characteristic of acyl chlorides. The reaction with water is rapid and exothermic, liberating corrosive and toxic hydrogen chloride gas. This reactivity necessitates stringent moisture control.[5][6][7] |

1.2. Physicochemical Properties and Reactivity

-

Physical State : Solid. The melting point of a similar compound, 5-bromo-2-furoyl chloride, is 67-68 °C.[5]

-

Moisture Sensitivity : Highly sensitive to moisture. It will decompose in the presence of water or even moist air.[5][6]

-

Incompatible Materials : Water, strong oxidizing agents, alcohols, amines, and strong bases.[5][10]

-

Hazardous Decomposition Products : Upon reaction with water or thermal decomposition, it releases toxic and irritating gases, including hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

The Hierarchy of Controls: A Systematic Approach to Safety

To manage the risks associated with this compound, a systematic application of the hierarchy of controls is mandatory. This approach prioritizes the most effective safety measures.

Caption: Hierarchy of controls for managing chemical risks.

2.1. Engineering Controls (First Line of Defense)

-

Chemical Fume Hood : All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[5]

-

Ventilation : Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated.[8][11]

-

Safety Equipment : A safety shower and eyewash station must be located in immediate proximity to the handling area.[12] All personnel must know their location and how to operate them.[7]

2.2. Administrative Controls (Procedural Safeguards)

-

Designated Area : Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

-

Training : All personnel must receive documented training on the specific hazards, handling procedures, and emergency responses for acyl chlorides before working with the material.

-

Work Practices :

2.3. Personal Protective Equipment (PPE) (Final Barrier)

PPE is not a substitute for robust engineering and administrative controls. It is the last line of defense.[13]

-

Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[8] Due to the severe corrosive nature, a full-face shield must be worn over the goggles during all handling operations.[14]

-

Skin Protection :

-

Gloves : Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer’s permeation data.[14][15] Given the high reactivity, wearing two pairs of gloves (double-gloving) is best practice. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes).[14]

-

Lab Coat : A flame-retardant, long-sleeved laboratory coat with tight-fitting cuffs is required.[5][6]

-

Clothing : Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.[16]

-

-

Respiratory Protection : Work in a fume hood should preclude the need for respiratory protection. However, for spill cleanup or emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors must be available and personnel must be fit-tested for its use.[10][15]

Standard Operating Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Caption: Step-by-step workflow for safe chemical handling.

3.1. Pre-Handling and Preparation

-

Documentation Review : Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for a relevant acyl chloride and this specific protocol.

-

Equipment Check : Verify that the chemical fume hood is operational and has a current certification. Ensure the eyewash station and safety shower are unobstructed and functional.

-

Assemble PPE : Don all required PPE as described in Section 2.3 before entering the designated handling area.

-

Inert Atmosphere : If the procedure is sensitive, prepare a source of inert gas (e.g., nitrogen or argon) to blanket the compound during transfers.

3.2. Handling and Use

-

Transfer : Conduct all transfers of the solid compound within the fume hood. Use spark-proof tools and ground equipment if transferring larger quantities.[10]

-

Moisture Control : Never leave the container open to the atmosphere. Use techniques like a nitrogen blanket to minimize exposure to air and moisture.[5][7]

-

Reaction Setup : When adding the acyl chloride to a reaction, do so slowly and in a controlled manner, especially when adding to nucleophilic solvents or reagents. If necessary, use an ice bath to moderate the reaction temperature.[9]

3.3. Storage

-

Conditions : Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][11] A dedicated, locked corrosives cabinet is appropriate.

-

Container : Ensure the container is tightly sealed to prevent moisture ingress and vapor escape.[8][11] To maintain long-term quality, storage in a freezer may be recommended.[10]

-

Labeling : The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and warnings.

3.4. Waste Disposal: Controlled Deactivation

Acyl chlorides must be deactivated before disposal. Never dispose of active this compound directly into waste containers or down the drain.[16]

-

Preparation : In a chemical fume hood, prepare a stirred solution of a weak base, such as sodium bicarbonate, in a flask equipped with an addition funnel and placed in an ice bath.[9]

-